molecular formula C26H24N2O5 B2712503 N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide CAS No. 887887-04-9

N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide

Cat. No. B2712503
CAS RN: 887887-04-9
M. Wt: 444.487
InChI Key: WXCUKVWHVPOICS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide, also known as DPBA, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine. DPBA belongs to the class of benzofuran derivatives and has been shown to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

Synthesis and Material Applications

N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide, as part of the broader family of benzofuran-2-carboxamide derivatives, has been investigated for various applications, particularly in materials science. For instance, aromatic polyamides incorporating ether-carboxylic acids derived from similar molecular structures exhibit remarkable thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, which are crucial properties for advanced materials applications. These polyamides show high glass transition temperatures and significant weight loss temperatures, indicating their potential use in high-performance materials (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Neuroprotective and Antioxidant Effects

The neuroprotective and antioxidant properties of benzofuran-2-carboxamide derivatives have been explored, highlighting their potential in neurodegenerative disease treatment. Novel derivatives of this compound class have demonstrated considerable protection against excitotoxic neuronal cell damage and possess potent anti-excitotoxic, ROS scavenging, and antioxidant activities. This suggests their utility in designing drugs for neuroprotection and antioxidant therapy (Jungsook Cho et al., 2015).

Antihyperlipidemic Activity

In the domain of pharmacology, certain N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides have been synthesized and tested for their antihyperlipidemic activity. These compounds have shown significant effects in lowering plasma triglyceride levels and increasing high-density lipoprotein cholesterol in vivo, indicating their potential as lipid-lowering agents. This opens avenues for their use in treating hyperlipidemia and associated coronary heart diseases (T. Al-qirim et al., 2012).

Antimicrobial and Antistaphylococcal Activity

Benzofuran-2-carboxamide derivatives have also been synthesized and evaluated for their antistaphylococcal activity, demonstrating significant efficacy against Staphylococcus aureus, including methicillin-resistant strains. These findings indicate their potential in addressing antimicrobial resistance and developing new therapeutic agents (M. O. Püsküllü et al., 2015).

Anti-inflammatory, Analgesic, and Antipyretic Properties

Moreover, benzofuran-2-carboxamide derivatives bearing anti-inflammatory, analgesic, and antipyretic agents have been synthesized, showcasing their versatile pharmaceutical applications. These compounds exhibit potent activities, making them valuable candidates for drug discovery in treating various inflammatory and pain conditions (Yong-Sheng Xie et al., 2014).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-31-18-13-14-20(22(16-18)32-2)27-26(30)25-24(19-10-6-7-11-21(19)33-25)28-23(29)15-12-17-8-4-3-5-9-17/h3-11,13-14,16H,12,15H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCUKVWHVPOICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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